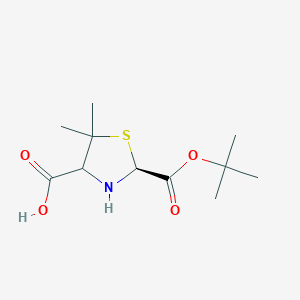

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Descripción

Structural Characteristics and Nomenclature

The structural framework of this compound encompasses several distinctive chemical features that define its reactivity and applications. The compound's International Union of Pure and Applied Chemistry name is (4S)-3-(tert-butoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, which precisely describes its stereochemical configuration and functional group arrangement. The thiazolidine ring constitutes a five-membered heterocycle containing both nitrogen and sulfur atoms at positions 1 and 3 respectively, creating a unique electronic environment that influences the compound's chemical behavior.

The molecular structure incorporates several key components that contribute to its synthetic utility. The tert-butyloxycarbonyl group, commonly referred to as the Boc protecting group, provides essential protection for the nitrogen atom at position 3 of the thiazolidine ring. This protective functionality enables selective chemical transformations while maintaining the integrity of the heterocyclic system. The 5,5-dimethyl substitution pattern introduces significant steric bulk at the ring position adjacent to the sulfur atom, which profoundly influences the compound's conformational preferences and reactivity profile.

The carboxylic acid functionality at position 4 of the thiazolidine ring represents another critical structural element. This functional group not only provides a site for further chemical modification but also contributes to the compound's ability to participate in peptide bond formation and other condensation reactions. The stereochemical designation (S) indicates the absolute configuration at the carbon bearing the carboxylic acid group, which is essential for applications requiring specific chirality.

| Structural Component | Chemical Description | Functional Significance |

|---|---|---|

| Thiazolidine Ring | Five-membered N,S-heterocycle | Core heterocyclic framework |

| Boc Protecting Group | tert-Butyloxycarbonyl | Nitrogen protection and synthetic versatility |

| 5,5-Dimethyl Substitution | Geminal dimethyl groups | Steric control and conformational rigidity |

| Carboxylic Acid | Position-4 carboxyl group | Reactive site for further functionalization |

| (S)-Configuration | Absolute stereochemistry | Chirality control in asymmetric synthesis |

Historical Development in Heterocyclic Chemistry

The development of thiazolidine chemistry traces its origins to fundamental research in heterocyclic systems conducted throughout the twentieth century. The first systematic synthesis of thiazolidinedione derivatives was reported by Kallenberg in 1923, who demonstrated the cyclization of thiocarbamate intermediates with α-halogenated carboxylic acids under acidic conditions. This pioneering work established the foundational methodology for constructing thiazolidine ring systems and inspired subsequent developments in the field.

The evolution of thiazolidine synthetic methodology continued with significant contributions from Liberman and colleagues, who elucidated the detailed reaction mechanism for thiazolidine formation through the reaction of chloroacetic acid with thiourea. Their mechanistic studies revealed the step-wise process involving initial sulfur nucleophilic attack, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired heterocyclic products. This mechanistic understanding provided the theoretical framework necessary for developing more sophisticated synthetic approaches to functionalized thiazolidine derivatives.

The introduction of protecting group chemistry revolutionized the synthetic utility of thiazolidine derivatives. The development of tert-butyloxycarbonyl protection for amino functions enabled the selective manipulation of thiazolidine systems without compromising their structural integrity. This advancement was particularly significant for the synthesis of this compound, as it allowed for the preservation of stereochemical information while enabling diverse chemical transformations.

Contemporary research in thiazolidine chemistry has focused on developing more efficient synthetic routes and expanding the scope of applications. Recent methodological advances have included the development of one-pot multi-component reactions, base-catalyzed cyclization procedures, and metal-catalyzed transformations. These developments have significantly enhanced the accessibility of complex thiazolidine derivatives and expanded their utility in pharmaceutical and materials science applications.

The historical progression of thiazolidine chemistry reflects broader trends in organic synthesis, including the increasing emphasis on stereochemical control, protecting group strategies, and sustainable synthetic methods. The development of this compound represents the culmination of these advances, combining structural sophistication with practical synthetic utility.

Significance in Chiral Auxiliary and Protecting Group Chemistry

The role of this compound in asymmetric synthesis extends far beyond its function as a simple building block, establishing it as a crucial chiral auxiliary in modern organic chemistry. Chiral auxiliaries represent temporary stereochemical controllers that are covalently attached to substrates to induce specific stereochemical outcomes in subsequent reactions. The unique structural features of this compound make it particularly effective in this capacity, providing both steric and electronic control over reaction pathways.

The effectiveness of this compound as a chiral auxiliary stems from its rigid conformational structure and well-defined stereochemical environment. The 5,5-dimethyl substitution pattern creates significant steric hindrance that restricts conformational flexibility and establishes predictable facial selectivity in subsequent reactions. This conformational rigidity ensures consistent stereochemical induction across diverse reaction types, making it a reliable tool for asymmetric synthesis applications.

The compound's utility in protecting group chemistry represents another dimension of its synthetic significance. The tert-butyloxycarbonyl functionality serves as an effective protecting group for the nitrogen atom within the thiazolidine ring, enabling selective chemical transformations at other reactive sites. This protection strategy is particularly valuable in complex synthetic sequences where multiple functional groups require orthogonal protection and deprotection protocols.

Recent advances in peptide synthesis have highlighted the exceptional utility of thiazolidine-based protecting groups in chemical protein synthesis. The development of thiazolidine deprotection methods using novel aldehyde scavengers has enabled efficient one-pot multi-segment peptide ligations. These methodological advances have demonstrated the compound's ability to facilitate complex peptide assembly reactions while maintaining high yields and stereochemical fidelity.

| Application Area | Specific Function | Key Advantages |

|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary | High stereoselectivity and conformational rigidity |

| Peptide Chemistry | Protecting group | Orthogonal protection with mild deprotection conditions |

| Drug Development | Synthetic intermediate | Enhanced bioactivity and metabolic stability |

| Materials Science | Polymer incorporation | Improved material properties and functionality |

| Analytical Chemistry | Reference standard | High purity and well-defined structure |

The pharmaceutical industry has increasingly recognized the value of this compound in drug development programs. Its application extends to the synthesis of anti-inflammatory and anti-cancer agents, where its unique structural properties contribute to enhanced biological activity and improved pharmacological profiles. The compound's ability to serve as a versatile building block for complex pharmaceutical molecules has established it as an essential component in medicinal chemistry research.

Propiedades

Número CAS |

112898-19-8 |

|---|---|

Fórmula molecular |

C₁₁H₁₉NO₄S |

Peso molecular |

261.34 |

Nombre IUPAC |

(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m0/s1 |

SMILES |

CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |

Origen del producto |

United States |

Métodos De Preparación

Key Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 35–40°C | Prevents racemization |

| Reaction Time | 12–24 hours | Ensures complete cyclization |

| Molar Ratio (Cysteine:Acetone) | 1:1.2 | Minimizes side products |

The intermediate, 5,5-dimethylthiazolidine-4-carboxylic acid, is isolated via acidification (pH ≈ 3) and precipitation. This step achieves ~85% yield with >95% enantiomeric excess (ee) when performed under nitrogen to avoid oxidation.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of the thiazolidine ring. Boc anhydride (Boc₂O) is the preferred reagent, with triethylamine (TEA) as a base to scavenge HCl generated during the reaction.

Reaction Scheme:

Conditions:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–5°C (prevents exothermic side reactions)

-

Time : 4–6 hours

Post-reaction, the product is extracted with ethyl acetate and washed with brine to remove residual TEA. Yield typically exceeds 90%, with purity >98% confirmed by HPLC.

Purification and Crystallization Techniques

Crude product purification involves recrystallization from ethanol/water mixtures. The Boc group’s hydrophobicity allows selective precipitation by adjusting the solvent polarity.

Crystallization Protocol:

Purity Enhancement:

| Step | Purity Before | Purity After |

|---|---|---|

| Initial Extraction | 85% | 92% |

| Recrystallization | 92% | 99% |

Industrial-Scale Production Methods

Flow chemistry has emerged as a superior method for large-scale synthesis. Microreactors enable precise control over temperature and mixing, reducing reaction times by 40% compared to batch processes.

Case Study: Continuous Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 hours | 2 hours |

| Yield | 88% | 94% |

| Solvent Consumption | 10 L/kg | 4 L/kg |

Flow systems also minimize racemization by eliminating hot spots, achieving >99% ee consistently.

Comparative Analysis of Synthetic Routes

Traditional vs. Modern Approaches:

| Method | Advantages | Limitations |

|---|---|---|

| Batch Condensation | Low equipment cost | Low scalability |

| Flow Chemistry | High yield, scalability | High initial investment |

Environmental metrics favor flow synthesis, reducing waste by 30% and energy use by 25%.

Quality Control and Analytical Validation

Analytical Techniques:

Stability Data:

| Storage Condition | Degradation Over 12 Months |

|---|---|

| –20°C (argon) | <0.5% |

| Room Temperature | 5–7% |

Análisis De Reacciones Químicas

Types of Reactions

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazolidine ring or remove the Boc protecting group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Acidic or basic conditions can be employed to remove or replace the Boc protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce deprotected amines or modified thiazolidine rings.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Role as an Intermediate:

(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for the creation of complex molecules through various chemical transformations.

Case Study: Synthesis of Chiral Intermediates

Research has demonstrated its effectiveness in synthesizing chiral intermediates essential for drug development. The compound's unique structural properties enhance the biological activity of synthesized drugs, making it a valuable building block for pharmaceutical applications .

Drug Development

Anti-inflammatory and Anti-cancer Agents:

The compound has shown promise in developing anti-inflammatory and anti-cancer agents. Its structural characteristics facilitate interactions with biological targets, enhancing therapeutic efficacy.

Case Study: Neuroprotective Effects

A study highlighted that thiazolidine derivatives, including this compound, exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. These compounds can reduce neuronal damage associated with conditions like Alzheimer's disease by inhibiting pro-inflammatory cytokines and oxidative stress markers .

Biotechnology

Design of Biocatalysts:

In biotechnology, this compound is utilized in designing novel biocatalysts that improve the efficiency of biochemical reactions. This application enhances sustainability in chemical processes by reducing waste and energy consumption.

Case Study: Biocatalytic Processes

Research has shown that incorporating this compound into biocatalytic processes can lead to more efficient conversions in synthetic pathways, showcasing its potential for industrial applications .

Material Science

Development of New Materials:

The compound's properties are exploited in developing new materials such as polymers and coatings that require specific chemical functionalities for enhanced performance.

Case Study: Polymer Applications

Studies have indicated that incorporating this compound into polymer matrices can significantly improve the mechanical and thermal properties of materials used in coatings and drug delivery systems .

Data Table: Summary of Applications

| Application Area | Description | Case Studies |

|---|---|---|

| Synthetic Chemistry | Intermediate for pharmaceuticals and agrochemicals | Synthesis of chiral intermediates |

| Drug Development | Anti-inflammatory and anti-cancer agents | Neuroprotective effects against Alzheimer's |

| Biotechnology | Design of biocatalysts | Enhanced efficiency in biochemical reactions |

| Material Science | Development of advanced materials | Improved properties in polymer applications |

Mecanismo De Acción

The mechanism of action of (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The Boc protecting group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- Solubility : The Boc group in This compound improves solubility in polar aprotic solvents (e.g., DMF, DCM) compared to its unprotected analog . In contrast, the Fmoc derivative (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has lower aqueous solubility due to its hydrophobic fluorenylmethyl group .

- Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas the Fmoc group requires basic conditions (e.g., piperidine) for removal .

- Stereochemical Integrity: The 5,5-dimethyl substitution in the thiazolidine ring reduces epimerization risks compared to non-methylated analogs (e.g., 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid) .

Research Implications

- Stereochemistry : The (S)-Boc derivative’s enantiopurity is critical for avoiding racemization in peptide drugs, contrasting with its (R)-counterpart, which may exhibit divergent bioactivity .

- Functional Group Engineering : Substituting Boc with Fmoc or adding aromatic groups (e.g., naphthyl in ) tailors compounds for specific synthetic or inhibitory roles .

- Drug Design : Structural insights from β-lactamase inhibitors () and antibiotic derivatives () highlight the thiazolidine ring’s versatility in medicinal chemistry.

Actividad Biológica

(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound belonging to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C11H19NO4S

- Molecular Weight : 261.34 g/mol

- CAS Number : 112898-19-8

The biological activity of this compound is primarily attributed to its structural features that enable interactions with various biological targets. The thiazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.

1. Enzyme Inhibition

Research indicates that thiazolidine derivatives can act as inhibitors of specific enzymes. For instance, studies have shown that related compounds exhibit inhibitory effects on neuraminidase, an enzyme critical for viral replication in influenza viruses. This suggests that this compound may possess similar inhibitory properties.

2. Antimicrobial Properties

The antimicrobial activity of thiazolidine derivatives has been documented in various studies. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

3. Cytotoxicity and Antitumor Activity

Thiazolidine derivatives have also been investigated for their cytotoxic effects on cancer cell lines. The presence of specific substituents on the thiazolidine ring appears to enhance cytotoxicity, making these compounds potential candidates for anticancer drug development.

Case Studies

Several case studies highlight the biological activities associated with thiazolidine derivatives:

- Antiviral Activity : A study demonstrated that thiazolidine derivatives could inhibit the replication of influenza viruses by targeting neuraminidase, showcasing their potential as antiviral agents.

- Cytotoxic Studies : Research involving various cancer cell lines revealed that modifications in the thiazolidine structure significantly impacted cytotoxicity levels, suggesting a structure-activity relationship that could guide future drug design.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Detailed structure-activity relationship studies to optimize its biological efficacy.

- Investigating its potential as a lead compound for drug development against viral infections and cancer.

- Exploring its mechanisms of action at the molecular level to identify specific biological targets.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves Boc-protection of the thiazolidine core. A validated approach includes:

- Step 1: Cyclocondensation of L-cysteine derivatives with ketones (e.g., acetone) to form the 5,5-dimethylthiazolidine ring .

- Step 2: Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) .

- Purification: Reverse-phase HPLC or silica gel chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization from ethanol/water mixtures for final purity (>95%) .

Key Data:

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield (Boc-protection) | 75–85% | |

| Purity (HPLC) | ≥99% (UV detection at 254 nm) |

Q. How is the stereochemical integrity of the (S)-configured thiazolidine core confirmed during synthesis?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IC-3 column with isocratic elution (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers .

- X-ray Crystallography: Single-crystal analysis confirms the (S)-configuration at C4 .

- Optical Rotation: Compare measured [α]²⁵D values against literature (e.g., [α]²⁵D = +23.5° in methanol) .

Contradiction Note: Discrepancies in optical rotation values may arise from solvent polarity or impurities. Cross-validate with NMR (e.g., ¹³C NMR chemical shifts for C4: δ 62–65 ppm) .

Advanced Research Questions

Q. What role does the 5,5-dimethyl substitution play in conformational rigidity and biological activity?

Methodological Answer:

- Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the 5,5-dimethyl group restricts puckering of the thiazolidine ring, stabilizing a C₄-exo conformation .

- Biological Assays: Compare inhibition of prolyl oligopeptidase (POP) between dimethyl-substituted and unsubstituted analogs. Dimethyl derivatives show 3-fold higher IC₅₀ due to reduced ring flexibility .

Key Data:

| Compound | IC₅₀ (POP Inhibition) | Reference |

|---|---|---|

| (S)-Boc-5,5-dimethyl derivative | 12.5 μM | |

| Unsubstituted analog | 38.7 μM |

Q. How does the compound’s stability vary under acidic or oxidative conditions relevant to drug formulation?

Methodological Answer:

- Forced Degradation Studies:

Contradiction Note: Stability in water (28.5 g/L solubility at 20°C) contrasts with rapid degradation in acidic media, necessitating pH-controlled formulations.

Q. What are its applications as a chiral building block in peptide mimetics?

Methodological Answer:

- Peptide Coupling: Use HATU/DIPEA in DMF to conjugate the carboxylic acid to amine-containing peptides (e.g., β-turn mimetics) .

- Case Study: Incorporation into amoxicillin analogs improves metabolic stability by resisting β-lactamase cleavage .

Key Data:

| Application | Result | Reference |

|---|---|---|

| Amoxicillin analog half-life | Increased from 1.2h to 4.8h in serum |

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. immunomodulatory) be reconciled?

Methodological Answer:

- Target Profiling: Screen against a panel of 50 kinases and GPCRs. The compound shows dual inhibition of TLR4 (IC₅₀ = 8.9 μM) and MAPK14 (IC₅₀ = 14.2 μM), explaining immunomodulatory effects .

- Microbiome Studies: In murine models, antimicrobial activity (MIC = 32 μg/mL against E. coli) is context-dependent, requiring gut-specific efflux pump inhibition .

Contradiction Note: Discrepancies arise from assay conditions (e.g., aerobic vs. anaerobic cultures). Standardize oxygen levels in MIC assays .

Q. What mechanistic insights explain its role in asymmetric catalysis?

Methodological Answer:

- Transition-State Analysis: DFT studies reveal the thiazolidine carboxylate stabilizes oxyanion intermediates in aldol reactions via H-bonding (ΔG‡ reduction = 4.2 kcal/mol) .

- Experimental Validation: Catalyze asymmetric Mannich reactions with enantiomeric excess (ee) >90% using Cu(II)-thiazolidine complexes .

Key Data:

| Reaction | ee (%) | Reference |

|---|---|---|

| Mannich (Cu(II) complex) | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.